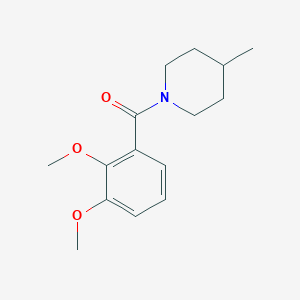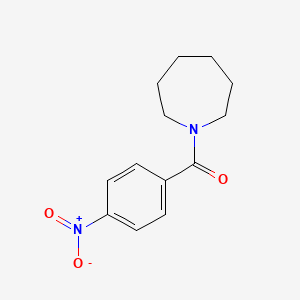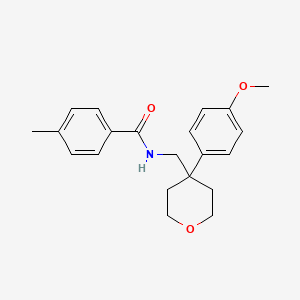![molecular formula C14H18N2OS2 B5857794 1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B5857794.png)
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one is a complex organic compound featuring a thiophene and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Wirkmechanismus
Vorbereitungsmethoden
The synthesis of 1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one typically involves multi-step organic reactions. The most common synthetic routes include:
Cyclization Reactions: The formation of the thiophene and pyrimidine rings can be achieved through cyclization reactions involving appropriate precursors.
Thioether Formation:
Industrial Production: Industrial synthesis may involve optimized reaction conditions such as elevated temperatures, specific catalysts, and solvent systems to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Vergleich Mit ähnlichen Verbindungen
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a fused pyrazole ring and exhibit different pharmacological properties.
Thiophene Derivatives: Compounds with a thiophene ring may have varying degrees of biological activity and chemical reactivity.
Uniqueness: The unique combination of thiophene and pyrimidine rings, along with the thioether linkage, distinguishes this compound from other compounds, providing it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-8-9(2)19-13-11(8)12(15-7-16-13)18-6-10(17)14(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNSEOFPDWWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![2-Thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![1-(2,2-dimethylpropanoyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5857810.png)



